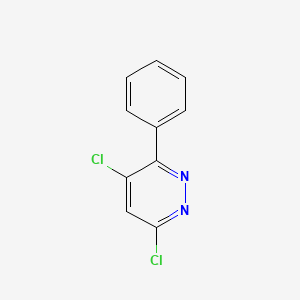

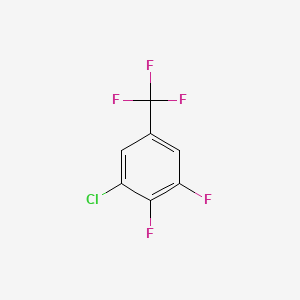

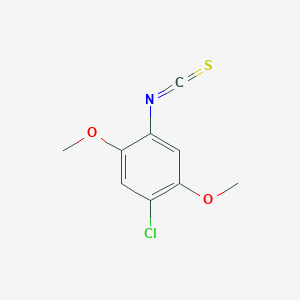

![molecular formula C14H13N3O B1363510 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-71-6](/img/structure/B1363510.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Übersicht

Beschreibung

The compound “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine” is a type of imidazopyridine . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Synthesis Analysis

The synthesis of similar compounds involves two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Crystallographic Analysis

The crystal structure and Hirshfeld surface analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, among other derivatives, have been explored, providing insights into their molecular geometry and intermolecular interactions. This research is crucial in understanding the structural properties of these compounds, which can influence their chemical behavior and potential applications in various fields, including materials science and drug design (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical behavior of compounds related to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine. For instance, there has been research on the synthesis of imidazo[1,2-a]pyridines via reactions with triethylamine, which provides a pathway to create a variety of derivatives with potential therapeutic or industrial applications (Khalafy et al., 2002). Another study discusses the synthesis of imidazo[1,2-a]pyridine derivatives as potential antiulcer agents, highlighting the potential for these compounds in medicinal chemistry (Starrett et al., 1989).

Novel Reactions and Derivatives

Innovative methods for creating new derivatives of imidazo[1,2-a]pyridines have been developed, including the use of microwave irradiation. These methods are significant for their efficiency and the potential to create novel compounds with unique properties (Tu et al., 2007). Such advances are crucial for expanding the chemical toolbox available for drug discovery and materials science.

Optical Properties

Research into the optical properties of imidazo[1,2-a]pyridine analogs, like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, has been conducted, focusing on their absorption and fluorescence characteristics. This research is important for potential applications in fields like optoelectronics and fluorescent probes (Kielesiński et al., 2015).

Anticancer Potential

A study on selenylated imidazo[1,2-a]pyridines has demonstrated promising activity against breast cancer cells, revealing the potential of these compounds in chemotherapy (Almeida et al., 2018). This research opens up new avenues for developing targeted cancer therapies.

Wirkmechanismus

Target of Action

The primary target of the compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX enzyme, inhibiting its activity . Docking studies have shown that the molecules of this compound can be positioned well in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX, the compound reduces the production of these prostanoids .

Pharmacokinetics

Its potency and selectivity against the cox-2 enzyme have been demonstrated .

Result of Action

The result of the action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a reduction in inflammation, pain, and fever caused by prostaglandins . This is due to the compound’s inhibitory effect on the COX enzyme and subsequent reduction in prostanoid production .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be catalyzed by iodine, which is a viable choice due to its low cost, easy availability, and benign nature . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUOXVCQWLKCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363683 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

CAS RN |

80493-71-6 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

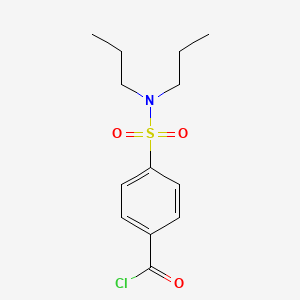

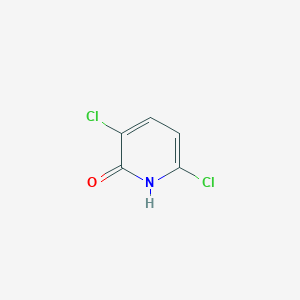

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)